2-(Tributylstannyl)oxazole
Overview
Description
2-(Tri-n-butylstannyl)oxazole is a synthetic building block used in Stille coupling reaction.
Scientific Research Applications
Synthesis and Biological Studies
- 2-(Tributylstannyl)oxazole and its derivatives have been used in the synthesis of various cyclic compounds, including oxazole, triazoles, and others. These compounds have shown promising results in biological efficacy studies, compared with standard drugs. They have also been evaluated for their antioxidant properties (Aqeel S. Maged & Luma S. Ahamed, 2021).
Steroidal Synthesis
- Steroidal oxazoles, synthesized from compounds like this compound, have been studied extensively. These steroidal derivatives have been created for biological research, with implications in various areas of medicinal chemistry (G. Ohta, K. Koshi, & K. Obata, 1968).
Photooxygenation and Macrolide Synthesis
- The photooxygenation of oxazoles, including this compound, has been explored for synthesizing activated carboxylates. This approach has applications in creating complex macrolides, showing the versatility of oxazoles in synthetic organic chemistry (H. Wasserman, Ronald J. Gambale, & M. Pulwer, 1981).
Catalytic Synthesis
- This compound has been used in gold-catalyzed oxidation strategies, enabling the synthesis of 2,4-disubstituted oxazoles. This method represents a significant advancement in the modular synthesis of complex oxazole structures, showing the compound's utility in catalysis (Yingdong Luo, Kegong Ji, Yuxue Li, & Liming Zhang, 2012).
Antibiotic Synthesis
- Research has included the use of this compound in the synthesis of oxazole-triene antibiotics. These antibiotics, derived from Streptomyces sp., have shown potential in medical applications (M. Yoshino, Kohei Eto, Keisuke Takahashi, J. Ishihara, & S. Hatakeyama, 2012).
Mechanism of Action
Target of Action
2-(Tributylstannyl)oxazole is a synthetic building block used in Stille coupling reaction . The primary targets of this compound are (hetero)aryl halides . These halides play a crucial role in the synthesis of various heteroaromatic compounds .
Mode of Action
The compound interacts with its targets through a Stille-Migita cross-coupling reaction . This reaction is facilitated by a palladium catalyst . The interaction results in the formation of new carbon-carbon bonds, leading to the synthesis of heteroaromatic compounds .
Biochemical Pathways
The Stille-Migita cross-coupling reaction is a key pathway affected by this compound . This pathway is crucial for the synthesis of various heteroaromatic compounds . The downstream effects include the formation of complex organic structures, which are often used in pharmaceuticals and materials science .
Result of Action
The primary result of the action of this compound is the synthesis of heteroaromatic compounds via the Stille-Migita cross-coupling reaction . For example, it can be used to prepare Ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate by reacting with 3-iodoindazole in the presence of Pd(PPh 3) 4 as a catalyst .
Safety and Hazards
Future Directions
Oxazole and its derivatives have been investigated for their potential in the advancement of novel compounds which show favorable biological activities . The structure of oxazole derivatives exerts divergent weak interactions, hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences . Future research will focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffold .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reactant to prepare heteroaromatic compounds via Stille-Migita cross-coupling reaction with (hetero)aryl halides using a palladium catalyst .
Molecular Mechanism
The molecular mechanism of 2-(Tributylstannyl)oxazole is primarily through its role in the Stille-Migita cross-coupling reaction . It is used as a reactant to prepare heteroaromatic compounds, which can have various effects at the molecular level depending on the specific compound produced .
Properties
IUPAC Name |
tributyl(1,3-oxazol-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWGRWHKDCHINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NOSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573224 | |
Record name | 2-(Tributylstannyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145214-05-7 | |
Record name | 2-(Tributylstannyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tri-n-butylstannyl)oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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